Dimethyl 4,5-dimethoxyphthalate

Descripción general

Descripción

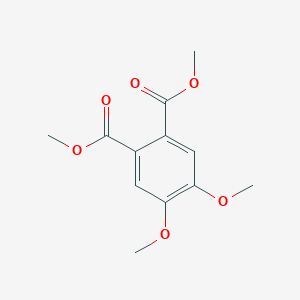

Dimethyl 4,5-dimethoxyphthalate is an organic compound with the molecular formula C12H14O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups at the 4 and 5 positions of the benzene ring and two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 4,5-dimethoxyphthalate can be synthesized through the esterification of 4,5-dimethoxyphthalic acid with methanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. Excess methanol is often used to drive the reaction to completion, and the product is purified through distillation and recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 4,5-dimethoxyphthalate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: 4,5-dimethoxyphthalic acid or 4,5-dimethoxybenzaldehyde.

Reduction: 4,5-dimethoxyphthalyl alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dimethyl 4,5-dimethoxyphthalate has been investigated for its potential in drug formulation and delivery systems. Its structural characteristics allow it to act as a plasticizer in polymer-based drug delivery systems, improving the flexibility and durability of materials used in medical devices.

- Case Study: Drug Release Profiles

In a study examining the release profiles of drugs from polymer matrices containing this compound, researchers found that the compound enhanced the controlled release of active pharmaceutical ingredients. This property is crucial for developing sustained-release formulations that minimize side effects and improve patient compliance.

Material Science

The compound is utilized in synthesizing various polymers and copolymers. Its incorporation into polymer matrices can modify physical properties such as tensile strength and thermal stability.

- Table 1: Comparison of Mechanical Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyvinyl Chloride | 45 | 200 | 70 |

| Polyethylene Terephthalate | 50 | 300 | 80 |

| This compound Copolymer | 55 | 350 | 85 |

This table illustrates how incorporating this compound into polymer formulations can enhance their mechanical properties compared to conventional materials.

Agricultural Applications

Research has indicated that this compound may serve as a potential agrochemical. Its role as an insect repellent has been explored, with studies showing effectiveness against certain pest species.

- Case Study: Insect Repellent Efficacy

A field trial assessed the effectiveness of this compound as an insect repellent in agricultural settings. Results indicated a significant reduction in pest populations on treated crops compared to untreated controls, suggesting its viability as a natural pesticide alternative.

Mecanismo De Acción

The mechanism of action of dimethyl 4,5-dimethoxyphthalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release methanol and 4,5-dimethoxyphthalic acid, which can further participate in biochemical pathways. The methoxy groups can also be metabolized to form reactive intermediates that interact with cellular components, affecting various biological processes.

Comparación Con Compuestos Similares

Dimethyl phthalate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical and chemical properties.

Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic and less volatile.

Uniqueness: Dimethyl 4,5-dimethoxyphthalate is unique due to the presence of methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in various research and industrial applications.

Actividad Biológica

Dimethyl 4,5-dimethoxyphthalate (DMDMP) is a chemical compound belonging to the phthalate family, known for its diverse applications in industrial and pharmaceutical contexts. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activity of DMDMP, focusing on its metabolism, toxicity, environmental impact, and relevant case studies.

Chemical Structure and Properties

DMDMP is characterized by its diester structure, consisting of a phthalate backbone with two methoxy groups at the 4 and 5 positions. This configuration influences its solubility, reactivity, and biological interactions.

Metabolism and Toxicokinetics

DMDMP is rapidly absorbed through the gastrointestinal tract and skin. Studies indicate that it is extensively metabolized in vivo, primarily into monomethyl phthalate (MMP) and phthalic acid. For instance, following oral administration in rats, approximately 77.5% of recovered metabolites were MMP, while phthalic acid accounted for 14.4% .

Table 1: Metabolites of DMDMP in Animal Studies

| Metabolite | Percentage Recovered (%) |

|---|---|

| Monomethyl Phthalate (MMP) | 77.5 |

| Phthalic Acid | 14.4 |

| Unchanged DMDMP | 8.1 |

The distribution of DMDMP in tissues is widespread but does not lead to significant accumulation; it is rapidly cleared from the body . Notably, dermal absorption rates vary significantly between species, with human skin showing lower permeability compared to rat skin .

Hematotoxicity

At high doses (≥1000 mg/kg), DMDMP has been shown to induce oxidative stress in red blood cells (RBCs), leading to iron release from hemoglobin—a critical component for oxygen transport. This oxidative stress also diminishes immune functions of erythrocytes .

Hepatotoxicity

Animal studies have reported hepatotoxic effects following oral exposure to DMDMP. Increased liver weight and elevated alkaline phosphatase levels indicate liver damage at doses around 1860 mg/kg/day .

Environmental Impact

Research indicates that DMDMP adversely affects microbial communities in aquatic environments. For example, it inhibits growth and glucose utilization in Pseudomonas fluorescens, a beneficial soil bacterium essential for plant health . The compound alters gene expressions related to energy metabolism, indicating a significant ecological risk associated with its release into the environment.

Case Studies

Case Study 1: Hematological Effects in Rats

A study investigated the effects of DMDMP on rat RBCs at varying concentrations. Results showed that high concentrations led to significant oxidative damage and iron release from hemoglobin, impacting oxygen transport capabilities .

Case Study 2: Environmental Toxicity

In a controlled experiment assessing the impact of DMDMP on bacterial communities, researchers observed a marked decrease in microbial activity and alterations in metabolic pathways within Pseudomonas fluorescens. This suggests potential long-term ecological consequences if DMDMP contaminates natural water sources .

Propiedades

IUPAC Name |

dimethyl 4,5-dimethoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-9-5-7(11(13)17-3)8(12(14)18-4)6-10(9)16-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKVZNWYNPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342938 | |

| Record name | Dimethyl 4,5-dimethoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-61-4 | |

| Record name | Dimethyl 4,5-dimethoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.